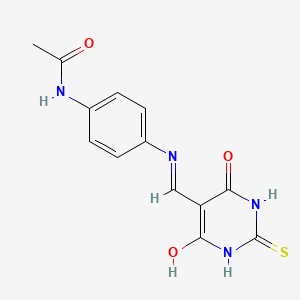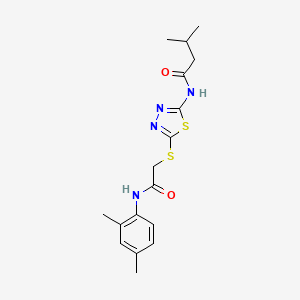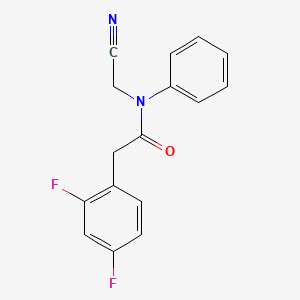![molecular formula C9H16O2 B2752191 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane CAS No. 2248296-86-6](/img/structure/B2752191.png)
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[23]hexane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate, which undergo isomerization in the presence of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of spirocyclic compounds.
Medicine: Research into its potential therapeutic properties and as a scaffold for drug design.
Industry: Possible use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane involves its interaction with various molecular targets. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating biological pathways. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could influence a range of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[23]hexane is unique due to its specific spirocyclic structure and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
5-methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-7(10-4)8(2,3)9(6)5-11-9/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUXORKTRMUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C12CO2)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2752114.png)
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)


![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)





